molecular formula C18H18N2O B14283171 2-(3,5-Dimethylphenyl)-5-(4-ethylphenyl)-1,3,4-oxadiazole CAS No. 140227-15-2

2-(3,5-Dimethylphenyl)-5-(4-ethylphenyl)-1,3,4-oxadiazole

Cat. No.: B14283171
CAS No.: 140227-15-2
M. Wt: 278.3 g/mol
InChI Key: QEFJFLBZOGUGEY-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenyl)-5-(4-ethylphenyl)-1,3,4-oxadiazole is an organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dimethylphenyl)-5-(4-ethylphenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 3,5-dimethylbenzohydrazide with 4-ethylbenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve recrystallization or chromatographic techniques to ensure high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.

    Reduction: Reduction of the oxadiazole ring can yield corresponding amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products:

    Oxidation: Formation of 3,5-dimethylbenzoic acid and 4-ethylbenzoic acid.

    Reduction: Formation of corresponding amines.

    Substitution: Introduction of halogen atoms or other substituents on the phenyl rings.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its favorable photophysical properties.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenyl)-5-(4-ethylphenyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact pathways and molecular targets can vary based on the specific biological context.

Comparison with Similar Compounds

  • 2-Phenyl-5-(4-methylphenyl)-1,3,4-oxadiazole
  • 2-(4-Chlorophenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole
  • 2-(3,5-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole

Comparison: 2-(3,5-Dimethylphenyl)-5-(4-ethylphenyl)-1,3,4-oxadiazole is unique due to the presence of both 3,5-dimethyl and 4-ethyl substituents on the phenyl rings. These substituents can influence the compound’s chemical reactivity, physical properties, and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications.

Properties

CAS No.

140227-15-2

Molecular Formula

C18H18N2O

Molecular Weight

278.3 g/mol

IUPAC Name

2-(3,5-dimethylphenyl)-5-(4-ethylphenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C18H18N2O/c1-4-14-5-7-15(8-6-14)17-19-20-18(21-17)16-10-12(2)9-13(3)11-16/h5-11H,4H2,1-3H3

InChI Key

QEFJFLBZOGUGEY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC(=C3)C)C

Origin of Product

United States

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